3,5-Dichloro-2-(piperidin-4-yloxy)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dichloro-2-(piperidin-4-yloxy)pyridine is a heterocyclic organic compound with the molecular formula C10H12Cl2N2O. This compound features a pyridine ring substituted with two chlorine atoms at the 3 and 5 positions and a piperidin-4-yloxy group at the 2 position. It is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-2-(piperidin-4-yloxy)pyridine typically involves the reaction of 3,5-dichloropyridine with piperidine in the presence of a base. One common method is the palladium-catalyzed ligand-free Suzuki reaction, which involves the coupling of 2,3,5-trichloropyridine with arylboronic acids in an aqueous medium . This method is efficient and environmentally friendly, providing high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of palladium catalysts and aqueous media is common in industrial settings due to the scalability and cost-effectiveness of these methods .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-2-(piperidin-4-yloxy)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen and oxygen atoms.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Aqueous Media: Often employed to facilitate environmentally friendly reactions.
Bases: Such as sodium carbonate, used to deprotonate the piperidine and promote nucleophilic substitution.
Major Products Formed
The major products formed from these reactions include various substituted pyridines and piperidine derivatives, which can be further utilized in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3,5-Dichloro-2-(piperidin-4-yloxy)pyridine has several scientific research applications:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of more complex heterocyclic compounds.
Agrochemicals: Utilized in the development of pesticides and herbicides.
Mechanism of Action
The mechanism of action of 3,5-Dichloro-2-(piperidin-4-yloxy)pyridine involves its interaction with various molecular targets. The piperidine moiety can interact with biological receptors, while the pyridine ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloropyridine: Lacks the piperidin-4-yloxy group, making it less versatile in biological applications.
2,3,5-Trichloropyridine: Contains an additional chlorine atom, which can alter its reactivity and applications.
Uniqueness
3,5-Dichloro-2-(piperidin-4-yloxy)pyridine is unique due to the presence of both the piperidine and dichloropyridine moieties, which confer distinct chemical and biological properties. This combination allows for a wide range of applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C10H12Cl2N2O |
---|---|
Molecular Weight |
247.12 g/mol |
IUPAC Name |
3,5-dichloro-2-piperidin-4-yloxypyridine |
InChI |
InChI=1S/C10H12Cl2N2O/c11-7-5-9(12)10(14-6-7)15-8-1-3-13-4-2-8/h5-6,8,13H,1-4H2 |
InChI Key |
ORBMGNPWTVGEKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=C(C=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.